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Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

Cat. No.: B060084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Bromothiophen-2-ol. Due to the limited availability of direct experimental spectra for this

compound in public databases, this document focuses on predicted spectroscopic

characteristics based on analogous compounds and the principles of tautomerism. It also

includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR) and Infrared (IR) data.

Core Concepts: Tautomerism in 5-Bromothiophen-2-
ol
5-Bromothiophen-2-ol is expected to exist as a mixture of two tautomers in dynamic

equilibrium: the enol form (5-Bromothiophen-2-ol) and the more stable keto form (5-bromo-

dihydrothiophen-2-one or 5-bromothiophen-2(5H)-one). This equilibrium is a key factor in

interpreting its spectroscopic data, as the observed spectra will likely represent a mixture of

both forms, with the keto form predominating.
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Caption: Tautomeric equilibrium between the enol and keto forms of 5-Bromothiophen-2-ol.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for both

tautomers of 5-Bromothiophen-2-ol. These predictions are based on known chemical shifts

and absorption frequencies of similar chemical structures, including brominated thiophenes and

cyclic ketones.

Predicted ¹H NMR Data

Proton

Predicted Chemical

Shift (δ, ppm) for

Enol Form

Predicted Chemical

Shift (δ, ppm) for

Keto Form

Multiplicity

H3 6.2 - 6.5 3.0 - 3.5 Doublet of Doublets

H4 6.8 - 7.1 4.5 - 5.0 Doublet of Doublets

OH 5.0 - 7.0 (broad) - Singlet

H5 - 5.5 - 6.0 Doublet

Predicted ¹³C NMR Data
Carbon

Predicted Chemical Shift (δ,

ppm) for Enol Form

Predicted Chemical Shift (δ,

ppm) for Keto Form

C2 150 - 155 195 - 205 (C=O)

C3 110 - 115 40 - 45

C4 120 - 125 75 - 80

C5 115 - 120 85 - 90

Predicted IR Data
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Functional Group

Predicted

Wavenumber (cm⁻¹)

for Enol Form

Predicted

Wavenumber (cm⁻¹)

for Keto Form

Intensity

O-H Stretch 3200 - 3600 - Broad, Medium

C=O Stretch - 1700 - 1750 Strong

C=C Stretch

(Thiophene)
1500 - 1600 - Medium

C-Br Stretch 500 - 600 500 - 600 Medium

C-S Stretch 600 - 800 600 - 800 Medium

Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and IR spectra of 5-
Bromothiophen-2-ol.

NMR Spectroscopy
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh (5-10 mg)

Dissolve in CDCl3 (0.7 mL)

Add TMS

Transfer to NMR tube

Tune and Shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform

Phase Correction

Baseline Correction

Integration & Peak Picking

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.
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Protocol Details:

Sample Preparation:

Weigh approximately 5-10 mg of 5-Bromothiophen-2-ol.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single pulse.

Number of Scans: 16-32.

Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

Spectrometer: 400 MHz (100 MHz for ¹³C).

Pulse Program: Proton-decoupled.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 5-10 seconds.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR)

Data Acquisition (FT-IR)

Data Processing

Place small amount of solid on ATR crystal

Collect background spectrum

Collect sample spectrum

Background subtraction

Baseline correction

Peak labeling

Click to download full resolution via product page

Caption: General workflow for FT-IR data acquisition using an ATR accessory.

Protocol Details (using Attenuated Total Reflectance - ATR):

Instrument Setup:

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Ensure the ATR crystal is clean.

Background Collection:

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of solid 5-Bromothiophen-2-ol onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The data is typically collected over a range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically subtract the background spectrum.

Perform a baseline correction if necessary.

Label the significant peaks.

This guide provides a foundational understanding of the expected spectroscopic properties of

5-Bromothiophen-2-ol, taking into account its tautomeric nature. The provided protocols offer

a standardized approach for researchers to obtain experimental data for this compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromothiophen-2-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060084#spectroscopic-data-nmr-ir-of-5-
bromothiophen-2-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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